Evogliptin - 1222102-29-5

Evogliptin

Catalog Number: EVT-1595513
CAS Number: 1222102-29-5
Molecular Formula: C19H26F3N3O3
Molecular Weight: 401.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Evogliptin has been used in trials studying the treatment and screening of Osteoporosis, Renal Impairment, Type 2 Diabetes Mellitus, Diabetes Mellitis Type 2, and Diabetes Mellitus, Type 2.
Overview

Evogliptin is a novel dipeptidyl peptidase-4 inhibitor primarily used in the management of type 2 diabetes mellitus. It functions by enhancing the levels of incretin hormones, which are responsible for increasing insulin secretion in response to meals, thereby improving glycemic control. This compound has gained attention for its efficacy and safety profile, making it a valuable addition to diabetes treatment options.

Source

Evogliptin was developed by the South Korean pharmaceutical company Dong-A ST Co., Ltd. It received approval for clinical use in several countries, including South Korea, where it was first introduced in 2015. The compound is marketed under various brand names and has been widely studied for its therapeutic potential.

Classification

Evogliptin belongs to the class of drugs known as dipeptidyl peptidase-4 inhibitors. This class includes other well-known medications such as sitagliptin and saxagliptin, which also target the dipeptidyl peptidase-4 enzyme to regulate blood sugar levels.

Synthesis Analysis

Methods

The synthesis of evogliptin involves several chemical reactions that utilize specific intermediates to achieve high purity and yield. A notable method described in patent literature includes a multi-step synthesis process that begins with the preparation of key intermediates through reactions involving carbodiimides and amines.

Technical Details

  1. Starting Materials: The synthesis typically begins with specific amino acids or derivatives that serve as precursors.
  2. Reagents: Common reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and various bases like triethylamine.
  3. Reaction Conditions: The reactions are often conducted in organic solvents at controlled temperatures ranging from 20°C to 80°C, ensuring optimal conditions for product formation.

The detailed reaction schemes illustrate how evogliptin is derived from simpler chemical entities through careful manipulation of reaction conditions and purification steps .

Molecular Structure Analysis

Structure

Evogliptin's molecular structure can be represented by its chemical formula, which is C18_{18}H_{22}\N_{2}O_{2}. The compound features a piperazine moiety, which is characteristic of many dipeptidyl peptidase-4 inhibitors.

Data

  • Molecular Weight: Approximately 302.38 g/mol
  • Structural Formula: The structural representation includes functional groups that facilitate its inhibitory action on dipeptidyl peptidase-4.
Chemical Reactions Analysis

Reactions

Evogliptin undergoes various chemical reactions during its synthesis, including:

  1. Formation of Amide Bonds: Key to linking the piperazine structure with other functional groups.
  2. Deprotection Steps: Involves removing protecting groups that were initially added to stabilize reactive sites during synthesis.

Technical Details

Mechanism of Action

Process

Evogliptin exerts its pharmacological effects by inhibiting the dipeptidyl peptidase-4 enzyme, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide.

Data

By preventing the degradation of these hormones, evogliptin enhances insulin secretion in a glucose-dependent manner while simultaneously suppressing glucagon release from the pancreas. This dual action contributes to improved glycemic control in patients with type 2 diabetes mellitus .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Evogliptin is typically presented as a white to off-white crystalline powder.
  • Solubility: It exhibits moderate solubility in water and is more soluble in organic solvents such as methanol.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.
  • pH Range: Evogliptin solutions are generally stable at a pH range of 4 to 7.

Relevant analytical methods such as ultraviolet spectrophotometry have been developed for quantifying evogliptin in pharmaceutical formulations .

Applications

Evogliptin's primary application lies in the treatment of type 2 diabetes mellitus, where it is used either as monotherapy or in combination with other antidiabetic agents such as metformin. Clinical studies have shown that evogliptin effectively reduces glycated hemoglobin levels (HbA1c) and fasting plasma glucose levels compared to placebo .

Additionally, research indicates potential benefits beyond glycemic control, including cardiovascular protective effects, which are currently under investigation .

Pharmacological Mechanisms of Action

Molecular Targets and Enzymatic Inhibition Pathways

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Dynamics

Evogliptin functions as a competitive, reversible inhibitor of DPP-4, an enzyme responsible for the rapid degradation of incretin hormones. Its binding affinity is characterized by high selectivity for the DPP-4 active site, particularly through interactions with the S2-extensive subsite. This selective binding enables sustained enzymatic inhibition (>80% for 24 hours) at low doses (5 mg/day) [1] [5] [10]. Evogliptin’s half-maximal inhibitory concentration (IC₅₀) for human DPP-4 is 0.9 nM, demonstrating ~6,000-fold higher potency against DPP-4 compared to related enzymes (DPP-VIII, DPP-IX), minimizing off-target effects [1]. In hyperglycemic states, this inhibition reduces plasma DPP-4 activity by 85–92%, facilitating prolonged incretin activity [3].

Table 1: Selectivity Profile of Evogliptin

Enzyme TargetIC₅₀ (nM)Selectivity Ratio (vs. DPP-4)
DPP-40.91
DPP-VIII5,4006,000
DPP-IX5,2005,778
FAPα>20,000>22,222

Source: Adapted from pharmacokinetic studies [1] [10]

Modulation of GLP-1 and GIP Signaling

By inhibiting DPP-4, evogliptin elevates intact glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) concentrations by 1.5–2.4-fold [1] [5]. This augmentation enhances glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. In clinical studies, evogliptin-treated subjects exhibited:

  • Postprandial glucose reduction: 20–35% vs. placebo
  • Active GLP-1 increase: Peak levels 2.1-fold higher after meals
  • Insulinotropic effects: Glucose-dependent, minimizing hypoglycemia risk [1] [9]

Table 2: Hormonal Responses to Evogliptin Administration

ParameterChange vs. PlaceboDuration of Effect
Active GLP-1 AUC+1.5–2.4-fold>24 hours
Postprandial glucose-20–35%3–5 hours
Glucagon AUC-18–22%Meal-dependent

AUC: Area Under Curve; Data from multiple-dose trials [1] [5]

Cross-Talk with Arf6 in Angiogenic Pathways

Evogliptin modulates adenosine 5′-diphosphate ribosylation factor 6 (Arf6) via DPP-4-independent pathways, influencing endothelial inflammation and angiogenesis. In atherosclerotic models, evogliptin suppresses TNF-α-induced vascular cell adhesion molecule-1 (VCAM-1) expression by 68% and monocyte adhesion by 54% [10]. This occurs through Sirtuin 1 (SIRT1)-dependent deacetylation of nuclear factor-kappa B (NF-κB), disrupting Arf6-mediated inflammatory cascades. Consequently, evogliptin reduces aortic plaque area by 42% in ApoE⁻/⁻ mice, demonstrating atheroprotective effects beyond glycemic control [8] [10].

Pharmacokinetic Profiling and Tissue-Specific Bioavailability

Renal Metabolization Bypass Mechanisms

Unlike renally excreted DPP-4 inhibitors (e.g., sitagliptin), evogliptin undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), with subsequent biliary-fecal elimination (75–82%) [1] [4]. This bypasses renal clearance mechanisms, eliminating need for dose adjustment in kidney disease:

  • Renal excretion: <20% of unchanged drug
  • Systemic exposure: Unaltered in severe renal impairment (eGFR <30 mL/min) [1]
  • Metabolites: Inactive M1 (hydroxylated) and M2 (N-dealkylated) derivatives

Table 3: Elimination Pathways of DPP-4 Inhibitors

CompoundPrimary MetabolismRenal ExcretionHepatic Adjustment Required?
EvogliptinHepatic (CYP3A4)<20%No
SitagliptinRenal79%Yes (eGFR <50)
LinagliptinBiliary<5%No

Data from comparative pharmacokinetic studies [1] [4]

Plasma Protein Binding and Half-Life Optimization

Evogliptin’s extended terminal half-life (33–39 hours) enables once-daily dosing. Key pharmacokinetic determinants include:

  • Protein binding: 98.2% (primarily albumin)
  • Time to peak (Tₘₐₓ): 4–5 hours post-administration
  • Accumulation ratio: 1.4–1.5 after repeated dosing [1] [3]
  • Bioavailability: >90% due to optimized lipophilicity (logP: 1.8)

The prolonged half-life correlates with sustained DPP-4 inhibition (>80% at 24 hours), contrasting with shorter-acting inhibitors requiring higher doses or twice-daily regimens [1].

Metabolic Regulation Mechanisms

Impact on Lipid Metabolism and Adipokine Secretion

Evogliptin remodels lipid handling in white adipose tissue (WAT) by:

  • Downregulating lipogenic transporters: CD36 (-41%), FABP3 (-38%)
  • Inhibiting triglyceride synthesis: DGAT1 suppression (-32%)
  • Modulating transcription factors: PPARγ phosphorylation (-27%), FOXO1 inactivation (+2.3-fold p-FOXO1) [3] [6] [7]

These actions reduce ectopic lipid deposition in non-adipose tissues. In db/db mice, evogliptin decreased cardiac triglyceride content by 52% and attenuated adipocyte hypertrophy by 31% [3] [6]. Concurrently, it elevated adiponectin secretion by 1.9-fold and reduced leptin resistance, improving systemic insulin sensitivity independent of weight loss [7].

Role in Mitochondrial Biogenesis via PGC1α/NRF1/TFAM Axis

Evogliptin activates mitochondrial biogenesis in cardiomyocytes through the PGC1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha)/NRF1 (Nuclear respiratory factor 1)/TFAM (Mitochondrial transcription factor A) pathway:

  • PGC1α upregulation: +2.1-fold vs. untreated diabetics
  • Downstream activation: NRF1 (+1.8-fold), TFAM (+1.6-fold) [3] [6]
  • Functional outcomes:
  • Mitochondrial density: +48%
  • ATP production: +35%
  • Reactive oxygen species (ROS): -41%

In diabetic cardiomyopathy models, this restored cardiac contractility (ejection fraction: +28%) and reduced fibrosis (-39%) [3] [4]. RNA-seq analysis confirmed evogliptin preferentially regulates lipid metabolism genes (67% of differentially expressed genes) over glucose-handling genes [6].

Table 4: Evogliptin's Effects on Mitochondrial Parameters in Diabetic Cardiomyopathy

ParameterChange vs. Untreated db/db MiceMechanistic Basis
PGC1α mRNA expression+2.1-foldTranscriptional activation
Mitochondrial DNA content+42%TFAM-mediated replication
Citrate synthase activity+33%Enhanced TCA cycle function
Lipid droplet accumulation-52%CD36/DGAT1 downregulation
Myocardial fibrosis area-39%Reduced lipotoxicity-induced damage

Data from murine models and transcriptomic analyses [3] [4] [6]

Concluding Remarks

Evogliptin exemplifies targeted molecular therapy in type 2 diabetes through its dual action: potent DPP-4 inhibition amplifying incretin effects, and extra-pancreatic modulation of lipid metabolism and mitochondrial function. Its unique pharmacokinetics (CYP3A4 metabolism, prolonged half-life) and tissue-specific benefits (cardioprotection, adipose remodeling) position it as a multifaceted agent for metabolic dysregulation. Future research should explore evogliptin's Arf6-mediated anti-inflammatory actions in vascular complications.

Properties

CAS Number

1222102-29-5

Product Name

Evogliptin

IUPAC Name

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one

Molecular Formula

C19H26F3N3O3

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C19H26F3N3O3/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27)/t12-,16-/m1/s1

InChI Key

LCDDAGSJHKEABN-MLGOLLRUSA-N

SMILES

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N

Synonyms

4-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(tert-butoxymethyl)piperazin-2-one
DA 1229
DA-1229
DA1229
evogliptin

Canonical SMILES

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N

Isomeric SMILES

CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.